molecular formula C9H10ClNO3 B427185 3-Chloro-4,5-dimethoxybenzamide

3-Chloro-4,5-dimethoxybenzamide

Cat. No.: B427185
M. Wt: 215.63g/mol
InChI Key: GUIKIHAKNSUDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4,5-dimethoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 3-position and methoxy groups at the 4- and 5-positions of the aromatic ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of retinoid acid receptor alpha (RARα) agonists. Its structural framework enables selective receptor binding and modulation, as demonstrated in derivatives like 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid (compound 56), which exhibits nanomolar potency and >80% oral bioavailability in preclinical models . The compound is synthesized via multistep protocols, including tribromoborane-mediated demethylation and cyclopentyloxy group introduction, as described in synthetic routes for analogs such as 4-[3-Chloro-4,5-bis(cyclopentyloxy)benzamido]benzoic acid (42) .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63g/mol

IUPAC Name

3-chloro-4,5-dimethoxybenzamide

InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

GUIKIHAKNSUDTK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)N)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N)Cl)OC

solubility

32.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic Acid (Compound 56)

  • Structural Modifications : Ethoxy and isopropoxy groups replace methoxy substituents at positions 4 and 5, with a methyl group added ortho to the benzoic acid moiety.
  • Biological Activity : Demonstrates RARα selectivity (>100-fold vs. RARβ and >10,000-fold vs. RARγ) and potent agonism (EC₅₀ = 0.6 nM for human RARα).
  • Physicochemical Properties : High bioavailability (>80% in mice and dogs) and favorable pharmacokinetic (PK) profiles due to improved lipophilicity .

4-[3-Chloro-4,5-bis(cyclopentyloxy)benzamido]benzoic Acid (42)

  • Structural Modifications : Cyclopentyloxy groups at positions 4 and 5 enhance steric bulk.
  • Synthesis : Prepared via tribromoborane-mediated demethylation and subsequent cyclopentyl ether formation (72% yield) .
  • Molecular Weight : 457.3 g/mol (m/z 458 [M+H]+) .
  • Applications : Used to study the impact of bulky substituents on solubility and receptor binding, though PK data remain unreported.

2-Amino-4,5-dimethoxybenzamide

  • Structural Modifications: Amino group replaces the chloro substituent at position 3.
  • Applications : Listed as a building block for drug discovery (CAS 5004-88-6) but lacks published biological data .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Contrast: A phenolic compound with dihydroxy and propenoic acid groups, lacking the benzamide backbone.
  • Applications : Used in pharmacological, food, and cosmetic research as an antioxidant and anti-inflammatory agent .

Comparative Data Table

Compound Name Substituents (Positions 3,4,5) Molecular Weight (g/mol) Key Biological Activity Bioavailability
3-Chloro-4,5-dimethoxybenzamide Cl, OMe, OMe 215.6 RARα intermediate Not reported
Compound 56 Cl, OEt, OiPr ~400 (estimated) RARα EC₅₀ = 0.6 nM >80%
Compound 42 Cl, OCyclopentyl, OCyclopentyl 457.3 Synthetic intermediate Not reported
2-Amino-4,5-dimethoxybenzamide NH₂, OMe, OMe 196.2 Drug discovery building block Not reported
Caffeic Acid OH, OH, propenoic acid 180.2 Antioxidant, anti-inflammatory Variable

Key Research Findings

  • Impact of Substituents : Alkoxy group size (e.g., ethoxy vs. cyclopentyloxy) directly influences receptor selectivity and PK properties. Bulky groups reduce solubility but enhance target specificity .
  • Bioavailability Optimization : Methylation at the ortho-position (compound 56) improves oral bioavailability without compromising potency .
  • Synthetic Flexibility : The benzamide core allows diverse modifications, enabling tailored physicochemical and pharmacological profiles .

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